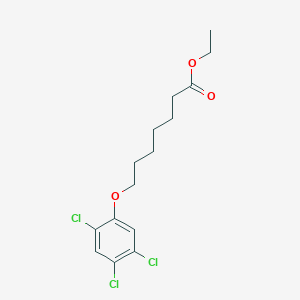
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate is an organic compound with the molecular formula C15H21Cl3O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2,4,5-trichlorophenoxy)heptanoate typically involves the esterification of 7-(2,4,5-trichlorophenoxy)heptanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-(2,4,5-trichlorophenoxy)heptanoic acid.
Reduction: 7-(2,4,5-trichlorophenoxy)heptanol.
Substitution: Various substituted phenoxyheptanoates depending on the nucleophile used.
科学研究应用
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide or pesticide.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
作用机制
The mechanism of action of ethyl 7-(2,4,5-trichlorophenoxy)heptanoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound disrupts the normal growth processes of plants by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The exact molecular pathways and targets can vary depending on the specific application and organism.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A well-known herbicide with a similar structure but different functional groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chlorine atoms on the phenyl ring.
Prochloraz: A fungicide with a similar phenoxy structure but different substituents.
Uniqueness
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate is unique due to its specific ester functional group and the presence of three chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
生物活性
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate, also known by its CAS number 669012-54-8, is a compound that has garnered attention for its biological activity, particularly in the context of agricultural applications and potential effects on human health. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and data sources.
- Chemical Formula : C₁₅H₁₉Cl₃O₃
- Molecular Weight : 353.67 g/mol
- Synonyms : this compound, DTXSID00791986
This compound exhibits biological activity primarily as a pesticide. Its mechanism of action is believed to involve interference with plant growth regulation and potential toxicity to non-target organisms. The compound's structure suggests that it may act similarly to other chlorophenoxy herbicides, which typically disrupt hormonal balance in plants.
Toxicological Studies
Recent studies have indicated that this compound can exhibit toxic effects on various biological systems:
- Aquatic Toxicity : Research has shown that this compound has significant toxicity to aquatic life. For instance, studies on fish species have demonstrated acute toxicity levels that warrant caution in its use near water bodies.
- Microbial Effects : The compound has been tested against various microbial species, revealing inhibitory effects on certain pathogens while also affecting beneficial microbes in the soil ecosystem.
- Mammalian Toxicity : Toxicological assessments indicate potential risks associated with exposure to this compound in mammals, including possible endocrine disruption and reproductive toxicity.
Case Study 1: Aquatic Organisms
A study conducted on the effects of this compound on freshwater fish indicated a significant reduction in survival rates at concentrations above 10 mg/L. The study highlighted the need for regulatory measures to limit environmental exposure to this compound .
Case Study 2: Soil Microbial Communities
In an investigation into soil health, the application of this compound was found to alter microbial community structures significantly. Beneficial bacteria such as Bacillus subtilis showed reduced populations following treatment .
Table: Summary of Biological Activity Studies
Environmental Impact Assessments
Environmental assessments have raised concerns about the persistence of this compound in soil and water systems. Its half-life can extend beyond typical degradation rates for similar compounds, leading to bioaccumulation risks in food chains.
属性
CAS 编号 |
669012-54-8 |
|---|---|
分子式 |
C15H19Cl3O3 |
分子量 |
353.7 g/mol |
IUPAC 名称 |
ethyl 7-(2,4,5-trichlorophenoxy)heptanoate |
InChI |
InChI=1S/C15H19Cl3O3/c1-2-20-15(19)7-5-3-4-6-8-21-14-10-12(17)11(16)9-13(14)18/h9-10H,2-8H2,1H3 |
InChI 键 |
DLLHRELOSMTYJA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCOC1=CC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















